![molecular formula C10H13ClS B14458890 Benzene, [(1-chlorobutyl)thio]- CAS No. 72653-47-5](/img/structure/B14458890.png)
Benzene, [(1-chlorobutyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-chlorobutyl)thio]- is an organic compound that features a benzene ring substituted with a 1-chlorobutylthio group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chlorobutyl)thio]- typically involves the reaction of benzene with 1-chlorobutylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. This reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(1-chlorobutyl)thio]- may involve large-scale reactors where benzene and 1-chlorobutylthiol are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, [(1-chlorobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutylthio group to a butylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butylthio derivatives.
Substitution: A wide range of substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, [(1-chlorobutyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, [(1-chlorobutyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Comparación Con Compuestos Similares
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a thiol group.
Butylbenzene: A benzene ring with a butyl group.
Comparison: Benzene, [(1-chlorobutyl)thio]- is unique due to the presence of both a chlorine atom and a thiol group on the butyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The combination of these groups also imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
72653-47-5 |
|---|---|
Fórmula molecular |
C10H13ClS |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
1-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clave InChI |
KUUVSQYJRCXQFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(SC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


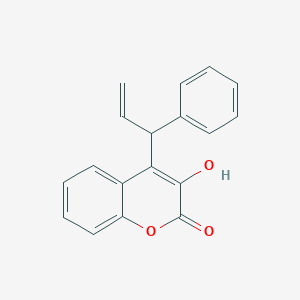
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


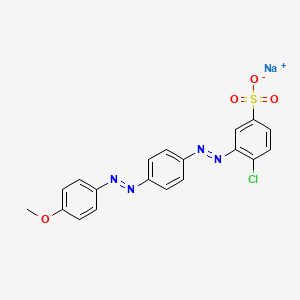
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)
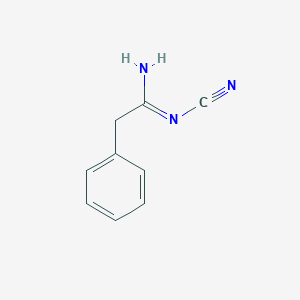
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
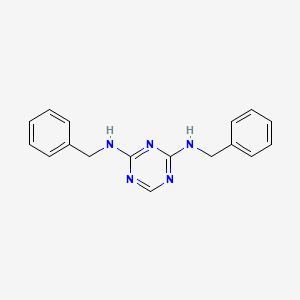
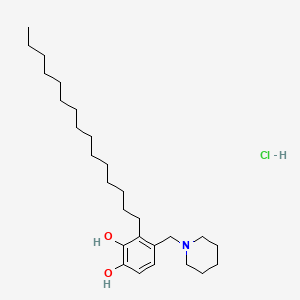
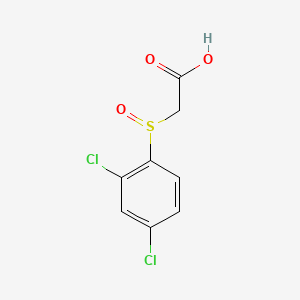

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)

